![molecular formula C7H9ClN6 B1354880 2-[(4-クロロ-6-アミノ-1,3,5-トリアジン-2-イル)アミノ]-2-メチルプロピオニトリル CAS No. 21725-40-6](/img/structure/B1354880.png)
2-[(4-クロロ-6-アミノ-1,3,5-トリアジン-2-イル)アミノ]-2-メチルプロピオニトリル
概要
説明
2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
科学的研究の応用
2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile has several applications in scientific research:
作用機序
Target of Action
Similar 1,3,5-triazine derivatives have been known to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Mode of Action
It’s known that 1,3,5-triazine derivatives can interact with their targets via hydrogen bonding .
Biochemical Pathways
It’s known that 1,3,5-triazine derivatives can influence a variety of biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacological properties of similar compounds have been evaluated .
Result of Action
Similar 1,3,5-triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .
Action Environment
The synthesis of similar 1,3,5-triazine derivatives has been achieved using microwave irradiation, which suggests that the synthesis process can be influenced by environmental factors .
生化学分析
Biochemical Properties
Deethylcyanazine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic degradation. These interactions often lead to the formation of more hydrophilic metabolites that can be excreted from the body. Additionally, deethylcyanazine can bind to glutathione S-transferases, facilitating its conjugation with glutathione and further aiding in its detoxification .
Cellular Effects
Deethylcyanazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. Deethylcyanazine can induce the expression of genes related to detoxification and stress response, such as those encoding for antioxidant enzymes. Moreover, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of deethylcyanazine involves its binding interactions with biomolecules and its effects on enzyme activity. Deethylcyanazine can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of reactive oxygen species and oxidative stress. It also interacts with nuclear receptors, modulating gene expression and affecting various cellular functions. These interactions can result in enzyme inhibition or activation, depending on the specific context and concentration of deethylcyanazine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deethylcyanazine change over time due to its stability and degradation. Deethylcyanazine is relatively stable under certain conditions, but it can degrade into other metabolites over time. Long-term exposure to deethylcyanazine has been shown to cause persistent oxidative stress and alterations in cellular function. In vitro and in vivo studies have demonstrated that deethylcyanazine can have lasting effects on cellular health, even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of deethylcyanazine vary with different dosages in animal models. At low doses, deethylcyanazine may cause mild oxidative stress and minor disruptions in cellular metabolism. At higher doses, it can lead to significant toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. Toxicity studies have highlighted the importance of understanding the dosage-dependent effects of deethylcyanazine to assess its safety .
Metabolic Pathways
Deethylcyanazine is involved in several metabolic pathways, primarily those related to its degradation and detoxification. It undergoes phase I metabolic reactions, such as oxidation and hydrolysis, mediated by cytochrome P450 enzymes. These reactions produce more hydrophilic metabolites that can be further processed in phase II reactions, such as conjugation with glutathione. The involvement of deethylcyanazine in these metabolic pathways affects the overall metabolic flux and levels of various metabolites in the body .
Transport and Distribution
Deethylcyanazine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, deethylcyanazine can accumulate in specific tissues, such as the liver and kidneys, where it undergoes further metabolism. The distribution of deethylcyanazine within the body is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of deethylcyanazine plays a crucial role in its activity and function. Deethylcyanazine can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. Its localization within these organelles can affect its interactions with enzymes and other biomolecules, influencing its overall biochemical effects. Understanding the subcellular localization of deethylcyanazine is essential for elucidating its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is usually carried out in solvents like 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained at ambient or reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions: 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom in the triazine ring is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties .
類似化合物との比較
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
Uniqueness: 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN6/c1-7(2,3-9)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZKUBHASBWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016611 | |
| Record name | Deethylcyanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21725-40-6 | |
| Record name | Deethylcyanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How prevalent is deethylcyanazine in groundwater compared to its parent compound, cyanazine?
A1: Research suggests that deethylcyanazine is significantly more prevalent in groundwater compared to its parent compound. One study found that while cyanazine was detected in only 3.1% of the groundwater samples, deethylcyanazine was present in 32.8% of the samples. [] This highlights the persistence of this degradation product in the environment.
Q2: Does the presence of deethylcyanazine in groundwater pose a risk to human health?
A2: While there are currently no established water quality criteria for deethylcyanazine, its prevalence raises concerns. The study found that deethylcyanazine, along with another degradation product, cyanazine acid, constituted 92.5% of the total measured concentration of cyanazine compounds. [] Given that deethylcyanazine retains the chlorinated structure of cyanazine, it may exhibit similar toxicity, warranting further research. []
Q3: Can water treatment methods effectively remove deethylcyanazine?
A3: While activated carbon treatment is effective for removing many herbicides, research indicates that it may be less effective for deethylcyanazine compared to its parent compound, cyanazine. [] This could potentially lead to higher treatment costs. Additionally, certain treatment processes like ozonation, while effective at reducing parent compounds, have been shown to increase the concentration of specific metabolites, including deethylcyanazine. []
Q4: What analytical methods are used to detect and quantify deethylcyanazine in water samples?
A4: Liquid chromatography/mass spectrometry (LC/MS) following solid-phase extraction is a reliable method for detecting and quantifying deethylcyanazine in water samples. [] This technique allows for the detection of both the parent compound and its degradation products with high sensitivity.
Q5: What are the implications of the widespread occurrence of deethylcyanazine in groundwater?
A5: The persistence of deethylcyanazine, particularly in alluvial aquifers, has long-term implications for its presence in surface waters. [] As groundwater feeds into rivers and streams, even discontinued use of cyanazine may not immediately translate to the disappearance of its degradation products like deethylcyanazine from the environment. This highlights the importance of continuous monitoring and understanding the long-term ecological impact of these persistent compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


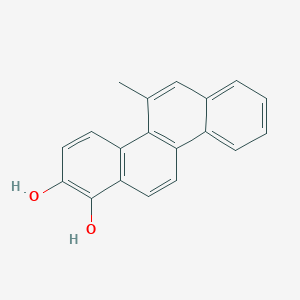
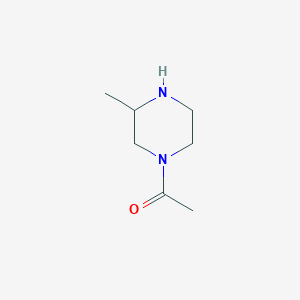

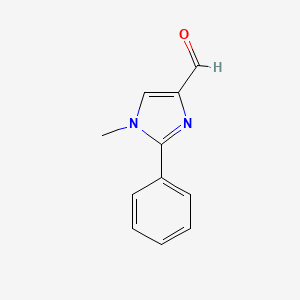
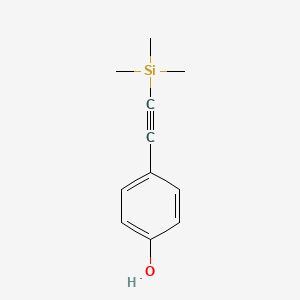

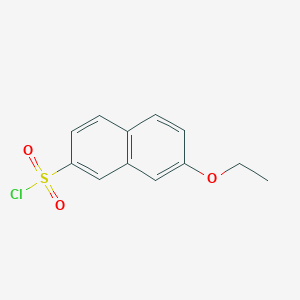
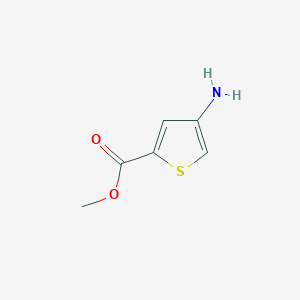

![7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354820.png)
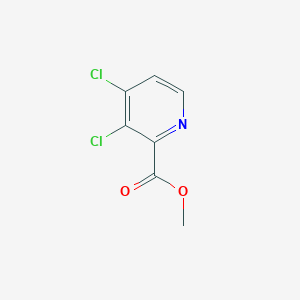
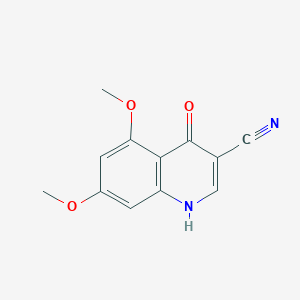
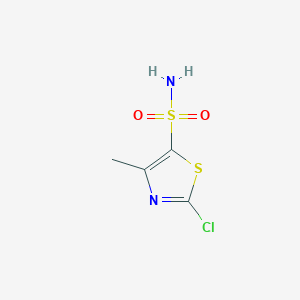
![4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1354830.png)
